9,9-Bis(4-amino-3-chlorophenyl)fluorene

Vue d'ensemble

Description

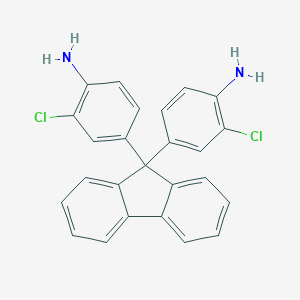

9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9) is a fluorene-based compound featuring two 4-amino-3-chlorophenyl substituents. Its molecular formula is C25H18Cl2N2, with a molecular weight of 417.33 g/mol . Structurally, the chlorine atoms at the 3-position and amino groups at the 4-position of the phenyl rings confer distinct electronic and steric properties.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Flavitan implique généralement l'utilisation de solvants eutectiques profonds naturels (NADES) pour l'extraction des flavonoïdes à partir d'échantillons alimentaires. Cette méthode est considérée comme écologique et efficace, permettant d'obtenir des taux de récupération élevés de flavonoïdes. Les conditions d'extraction comprennent souvent un rapport liquide/solide de 3:1, une température d'extraction de 60 °C et un temps d'extraction de 30 minutes sous agitation à 1400 tr/min .

Méthodes de production industrielle

La production industrielle de Flavitan implique une extraction à grande échelle à partir de sources végétales en utilisant des méthodes d'extraction par solvants. L'extraction par solvants est la méthode la plus largement utilisée, où le solvant pénètre dans la matrice solide, dissout le soluté et le diffuse hors de la matrice solide. Les solutés extraits sont ensuite collectés .

Analyse Des Réactions Chimiques

Types de réactions

Flavitan subit diverses réactions chimiques, notamment :

Oxydation : Flavitan peut être oxydé, ce qui conduit à la formation de différents produits d'oxydation.

Substitution : Flavitan peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et l'hydrogène gazeux pour la réduction. Les conditions de ces réactions varient, mais impliquent souvent des températures et des niveaux de pH spécifiques pour optimiser les vitesses de réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique et des conditions utilisées. Par exemple, l'oxydation de Flavitan peut conduire à la formation de divers dérivés de flavonoïdes oxydés.

Applications de la recherche scientifique

Flavitan a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés chimiques et les réactions des flavonoïdes.

Biologie : Flavitan est étudié pour son rôle en biologie végétale, notamment sa participation à la pigmentation des plantes et la filtration des UV.

Médecine : Des recherches ont montré que Flavitan a des bienfaits potentiels pour la santé, notamment des effets anti-inflammatoires, anti-cancérigènes et neuroprotecteurs

Industrie : Flavitan est utilisé dans les industries alimentaire et cosmétique pour ses propriétés antioxydantes et sa capacité à améliorer la durée de conservation des produits.

Mécanisme d'action

Le mécanisme d'action de Flavitan implique sa capacité à piéger les radicaux libres et à réduire le stress oxydatif. Il cible plusieurs voies moléculaires, notamment l'inhibition des récepteurs nucléaires, du récepteur des hydrocarbures aromatiques, des kinases, des récepteurs tyrosine kinases et des récepteurs couplés aux protéines G . Ces interactions contribuent à réduire l'inflammation, à prévenir la prolifération des cellules cancéreuses et à protéger les neurones contre les dommages.

Applications De Recherche Scientifique

Electronics Applications

CAF is predominantly used as a hardener in electronic applications due to its ability to enhance the properties of epoxy resins. The primary applications include:

- Printed Circuit Boards (PCBs) : CAF-hardened epoxy layers exhibit significantly lower water absorption compared to conventional polyamine hardeners, which is crucial for maintaining the integrity of electronic circuits in humid environments .

- Capacitors : The use of CAF in capacitor manufacturing leads to layers with reduced electrical dissipation and leakage currents. This results in improved performance and reliability of capacitors made from epoxy and dispersed metal oxides .

- Coil-Coating Applications : CAF-cured epoxy coatings demonstrate minimal pick-off tendencies, making them ideal for coil-coating processes where durability is essential .

Material Science Applications

CAF's unique properties extend beyond electronics into various material science applications:

- Prepregs Production : When melt-dissolved, CAF serves as a latent hardener, providing good tack at room temperature and extending shelf life. This makes it easier to process and enhances water resistance after curing .

- Polyimide-Fluorocarbon Blends : CAF can be utilized as a monomer to produce polyimide-fluorocarbon blends, resulting in resins with low dielectric constants and excellent processability. These materials are particularly useful as insulators in high-frequency electronic applications .

Mechanical and Electronic Property Enhancement

CAF has been shown to positively impact the mechanical and electronic properties of hybrid polyolefin-glycidyl acrylate hotmelts when used as a crosslinker. This application is critical in developing advanced materials that require both mechanical strength and electrical insulation .

Case Study 1: Enhanced Performance in PCBs

A study demonstrated that PCBs manufactured with CAF-hardened epoxy resins exhibited a reduction in water absorption by over 30% compared to traditional hardeners. This improvement significantly increased the longevity and reliability of the circuits under varying environmental conditions.

Case Study 2: Capacitor Efficiency

Research on capacitors using CAF showed a marked decrease in leakage current by approximately 25%, leading to more efficient energy storage solutions. The findings suggest that incorporating CAF can enhance the performance of capacitors in high-frequency applications.

Mécanisme D'action

The mechanism of action of Flavitan involves its ability to scavenge free radicals and reduce oxidative stress. It targets multiple molecular pathways, including the inhibition of nuclear receptors, the aryl hydrocarbon receptor, kinases, receptor tyrosine kinases, and G protein-coupled receptors . These interactions help in reducing inflammation, preventing cancer cell proliferation, and protecting neurons from damage.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 9,9-Bis(4-amino-3-chlorophenyl)fluorene and analogous fluorene derivatives:

Key Observations:

- Substituent Effects: Chlorine (Cl): Enhances electron-withdrawing effects, increasing rigidity and thermal stability (melting point = 200°C). This improves performance in high-temperature polymer applications . Fluorine (F): Smaller and more electronegative than Cl, fluorine may improve electronic properties for optoelectronic applications without significant steric hindrance . Hydroxyl (OH): Enables hydrogen bonding, critical for epoxy resin crosslinking and thermal stability .

Molecular Weight and Size : Higher molecular weight derivatives (e.g., BPEF, 450.52 g/mol) may reduce volatility and enhance film-forming capabilities .

Electronic Materials

- BFAF (Fluorine Derivative) : Used in dopant-free hole-transporting materials (HTMs) for perovskite solar cells, achieving power conversion efficiencies (PCE) up to 19.5% .

Activité Biologique

9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS Number: 107934-68-9) is an organic compound characterized by its unique structural features, including two amino groups and chlorine substitutions on the phenyl rings. This compound is primarily recognized for its role in the synthesis of polyimide materials, which are utilized in high-performance applications due to their thermal stability and mechanical properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in various fields.

- Molecular Formula : C25H18Cl2N2

- Molecular Weight : 417.33 g/mol

- Purity : ≥98% (by HPLC)

- Melting Point : 200 °C

| Property | Value |

|---|---|

| Molecular Formula | C25H18Cl2N2 |

| Molecular Weight | 417.33 g/mol |

| Purity | >98.0% (HPLC) |

| Melting Point | 200 °C |

The biological activity of this compound is largely attributed to its chemical structure, which allows it to interact with various biochemical pathways:

- Target Interaction : The primary amine groups in the compound facilitate nucleophilic substitution reactions with aromatic dianhydrides, leading to the formation of polyimide chains.

- Biochemical Pathways : It plays a significant role in polymer chemistry, particularly in producing materials that exhibit enhanced thermal and chemical stability due to the strong covalent bonds formed during polymerization.

- Environmental Influence : The solubility of the compound in solvents like tetrahydrofuran (THF) and its thermal stability (degradation temperatures exceeding 500°C) are critical for its effectiveness in laboratory settings.

Biological Applications

While specific biological applications of this compound are less common than its industrial uses, its derivatives have been explored for potential roles in drug development and biomedical research due to their unique chemical properties.

Case Studies

- Polyimide Synthesis : Research has demonstrated that compounds like this compound can be effectively used in synthesizing polyimides that are resistant to high temperatures and harsh chemicals. This has implications for their use in aerospace and electronics industries where material performance is critical.

- Potential Drug Development : Investigations into derivatives of this compound suggest possible applications in medicinal chemistry, particularly as precursors for compounds with biological activity.

Toxicological Profile

Although specific toxicological data on this compound is limited, studies on structurally similar compounds indicate potential endocrine-disrupting effects. For instance, certain chlorinated compounds have been shown to exhibit estrogenic activity or anti-androgenic effects . Continuous research is necessary to evaluate the safety profile and biological effects of this compound comprehensively.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for 9,9-Bis(4-amino-3-chlorophenyl)fluorene, and how can impurities be minimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or aryl coupling reactions. For example, BF₃·Et₂O-mediated Friedel-Crafts reactions are effective for constructing diarylfluorene frameworks . Key impurities include unreacted starting materials or byproducts from incomplete substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using DMF/ethanol) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton integration .

- Elemental Analysis : Validate empirical formula (e.g., C25H18ClN2) with ≤0.3% deviation .

- GC-MS : Detect volatile impurities (LOQ: 0.01 mg/kg) using inert sampling tubes and internal calibration .

- X-ray Crystallography : Resolve crystal structure for steric/electronic analysis (e.g., torsion angles between fluorene and aryl groups) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A eye irritant) .

- Ventilation : Use fume hoods with local exhaust to limit inhalation of dust.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data (e.g., melting points) be resolved?

- Methodological Answer : Variations arise from differences in sample purity and analytical methods. For accurate results:

- DSC Analysis : Use heating rates of 10°C/min under nitrogen to determine melting points (lit. range: 237–239°C) .

- TGA : Assess decomposition onset temperatures (~300–350°C) to correlate with molecular weight and substituent effects .

- Purity Control : Pre-purify samples via sublimation (>98% purity) to eliminate plasticizers or solvent residues .

Q. What computational approaches best model the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~3.2 eV for hole-transport layers) .

- Molecular Dynamics : Simulate thin-film morphology to assess charge-carrier mobility under varying temperatures .

- Comparative Studies : Benchmark against analogs (e.g., 9,9-Bis(4-aminophenyl)fluorene) to evaluate chloro-substituent effects on conjugation .

Q. How do substituent positions (e.g., chloro vs. methyl) influence reactivity in polymerization or crosslinking reactions?

- Methodological Answer :

- Steric Effects : Chloro groups at the 3-position hinder electrophilic substitution compared to methyl, requiring harsher conditions (e.g., H₂SO₄ catalysis) .

- Electronic Effects : Chloro’s electron-withdrawing nature stabilizes intermediates in polyimide synthesis, enhancing thermal stability (Tg > 250°C) .

- Crosslinking Efficiency : Monitor reaction kinetics via FT-IR (disappearance of NH₂ peaks at ~3400 cm⁻¹) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility depends on solvent polarity and sample crystallinity.

- Polar Solvents : Partially soluble in DMF or DMSO (5–10 mg/mL at 25°C) but insoluble in water .

- Crystallinity : Ball-mill amorphous samples to enhance solubility for spin-coating in device fabrication .

- pH Effects : Protonate amine groups in acidic media (e.g., HCl/THF) to improve solubility .

Application-Focused Questions

Q. What strategies improve the performance of this compound in perovskite solar cells?

- Methodological Answer :

- Dopant-Free HTLs : Use spin-coating (2000 rpm, 30 sec) to deposit uniform films, achieving ~15.9% PCE .

- Interface Engineering : Modify ITO substrates with UV-ozone treatment to reduce recombination losses .

- Stability Testing : Age devices under 85°C/85% RH for 500 hours to assess degradation mechanisms .

Propriétés

IUPAC Name |

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZUMWWHWPJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619152 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107934-68-9 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.